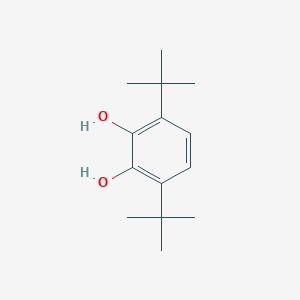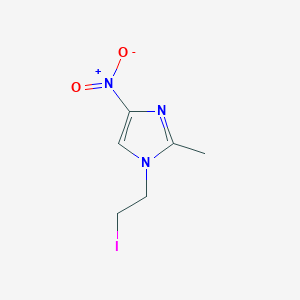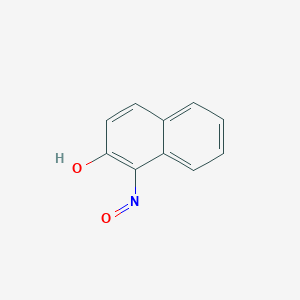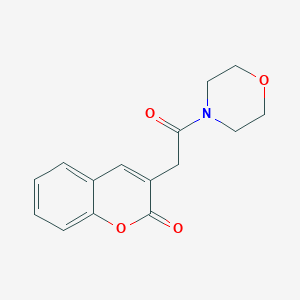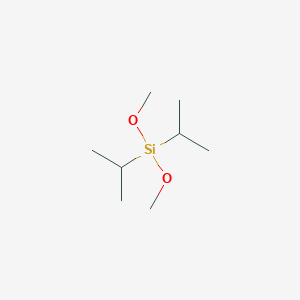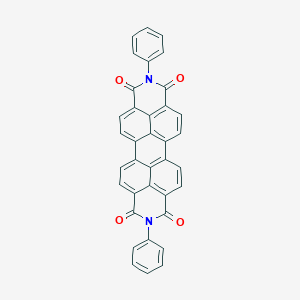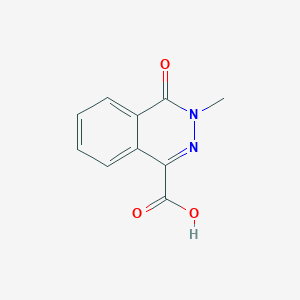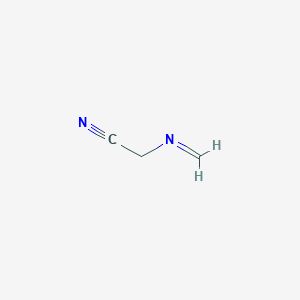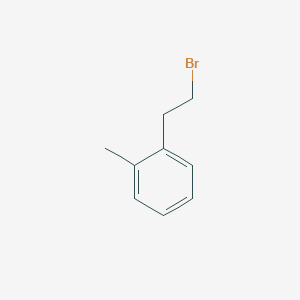![molecular formula C8H10 B091396 Spiro[3.4]octa-5,7-diene CAS No. 15439-15-3](/img/structure/B91396.png)
Spiro[3.4]octa-5,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.4]octa-5,7-diene is a bicyclic organic compound that contains two rings, a cyclooctene and a cyclopropane ring, fused together in a spiro configuration. It has been found to have a wide range of applications in scientific research due to its unique structure and properties.4]octa-5,7-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Spiro[3.4]octa-5,7-diene has been extensively studied for its potential applications in organic synthesis, materials science, and drug discovery. It has been used as a building block for the synthesis of various organic compounds, such as spirocyclic lactams, spirocyclic oxindoles, and spirocyclic pyrrolidines. It has also been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of functionalized cyclooctenes.
Mechanism Of Action
The mechanism of action of Spiro[3.4]octa-5,7-diene is not fully understood. However, it is believed to act as a dienophile in Diels-Alder reactions and as a nucleophile in Birch reductions. It has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of various products.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Spiro[3.4]octa-5,7-diene. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been found to exhibit antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the main advantages of Spiro[3.4]octa-5,7-diene is its ease of synthesis and high yield. It is also stable under a wide range of conditions and can be easily purified. However, its low solubility in common organic solvents can make it difficult to work with in certain reactions.
Future Directions
There are several future directions for the study of Spiro[3.4]octa-5,7-diene. One area of research is the development of new synthetic methods for the preparation of functionalized spirocycles using Spiro[3.4]octa-5,7-diene as a building block. Another area of research is the investigation of its potential as a catalyst in various organic reactions. Additionally, more research is needed to fully understand its mechanism of action and potential biomedical applications.
Synthesis Methods
Spiro[3.4]octa-5,7-diene can be synthesized by a variety of methods, including the Diels-Alder reaction between cyclooctadiene and ethylene, the Birch reduction of 1,4-cyclooctadiene, and the thermal rearrangement of 1,2-cyclooctadiene. The Diels-Alder reaction is the most commonly used method for synthesizing Spiro[3.4]octa-5,7-diene due to its simplicity and high yield.
properties
CAS RN |
15439-15-3 |
|---|---|
Product Name |
Spiro[3.4]octa-5,7-diene |
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
spiro[3.4]octa-5,7-diene |
InChI |
InChI=1S/C8H10/c1-2-5-8(4-1)6-3-7-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
QVMNXSRTYQKXEY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)C=CC=C2 |
Canonical SMILES |
C1CC2(C1)C=CC=C2 |
Other CAS RN |
15439-15-3 |
synonyms |
Spiro(3.4)octa-5,7-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



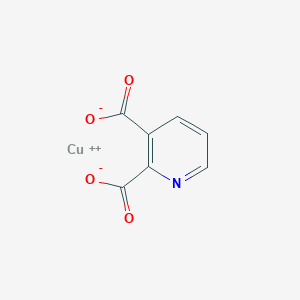
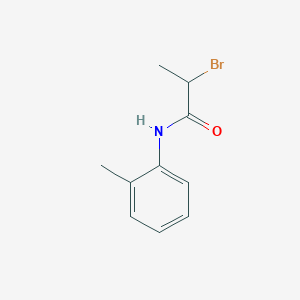
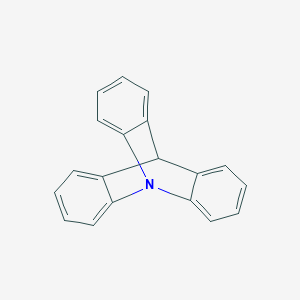
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
